4-(2-Méthyl-4-nitrophénoxy)phénol

Vue d'ensemble

Description

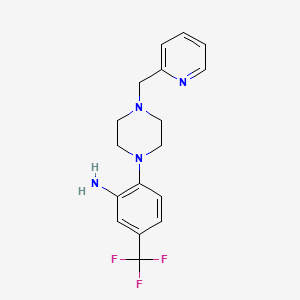

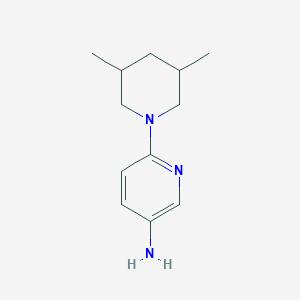

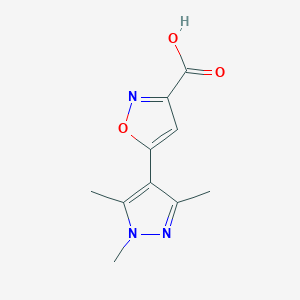

“4-(2-Methyl-4-nitrophenoxy)phenol” is a chemical compound with the molecular formula C13H11NO4 . It is a phenol derivative, which means it contains a benzene ring bonded to a hydroxyl group .

Synthesis Analysis

Phenol derivatives like “4-(2-Methyl-4-nitrophenoxy)phenol” have been synthesized using various methods. For instance, a group led by Zhong in 2022 published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The molecular structure of “4-(2-Methyl-4-nitrophenoxy)phenol” consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

Phenols, including “4-(2-Methyl-4-nitrophenoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

Phenols, including “4-(2-Methyl-4-nitrophenoxy)phenol”, form much stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point .Applications De Recherche Scientifique

Synthèse de produits naturels bioactifs

4-(2-Méthyl-4-nitrophénoxy)phénol: est un élément de construction précieux dans la synthèse de produits naturels bioactifs . Sa complexité structurelle permet la création de composés divers avec des activités biologiques potentielles, notamment des effets antitumoraux et anti-inflammatoires. La capacité du composé à subir diverses réactions chimiques en fait un précurseur polyvalent dans le développement de nouveaux agents médicamenteux.

Production de polymères conducteurs

Ce composé joue un rôle crucial dans la production de polymères conducteurs . Sa structure phénolique est propice à la polymérisation, conduisant à des matériaux présentant une excellente conductivité électrique. Ces polymères sont essentiels pour créer des composants dans la microélectronique et les dispositifs de stockage d'énergie.

Antioxydants dans les applications industrielles

En raison de sa nature phénolique, le This compound présente des propriétés antioxydantes . Il peut être utilisé dans diverses industries, telles que les plastiques, les adhésifs et les revêtements, pour améliorer la stabilité thermique et prolonger la durée de vie des produits en empêchant la dégradation oxydative.

Absorbants ultraviolets

La structure du composé lui permet d'absorber efficacement les rayons UV, ce qui en fait un candidat idéal pour une utilisation comme absorbant UV . Cette application est particulièrement précieuse dans l'industrie cosmétique, où elle peut protéger la peau des rayons UV nocifs, et dans la fabrication de plastiques, où elle contribue à prévenir la dégradation du matériau induite par les UV.

Ignifugeants

This compound: peut être incorporé dans des matériaux pour améliorer leur résistance au feu . Ceci est crucial pour la sécurité dans les matériaux de construction, les textiles et les appareils électroniques, où la réduction de l'inflammabilité est de la plus haute importance.

Développement de polyimides haute performance

Le composé est utilisé dans la synthèse de polyimides haute performance . Ces polyimides présentent une stabilité thermique, une résistance chimique et une résistance mécanique remarquables, ce qui les rend appropriés pour des applications de pointe dans l'aérospatiale, l'automobile et la microélectronique.

Mécanisme D'action

Target of Action

Phenol derivatives, including m-aryloxy phenols, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Mode of Action

The mode of action of 4-(2-Methyl-4-nitrophenoxy)phenol is likely related to its chemical structure, which contains a nitro group and an ether group. The nitro group is electron-attracting, which can influence the compound’s reactivity and interaction with its targets . The ether group can participate in nucleophilic aromatic substitution reactions .

Biochemical Pathways

Nitro group-containing compounds, including nitrophenols, have been studied for their degradation by microbes . This suggests that 4-(2-Methyl-4-nitrophenoxy)phenol may be metabolized in similar pathways.

Pharmacokinetics

The compound’s molecular structure, which includes a nitro group and an ether group, could influence its pharmacokinetic properties .

Result of Action

M-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety and Hazards

Orientations Futures

Phenol derivatives, including “4-(2-Methyl-4-nitrophenoxy)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

Analyse Biochimique

Biochemical Properties

4-(2-Methyl-4-nitrophenoxy)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme para-nitrophenol 4-monooxygenase, which catalyzes the monooxygenation of 4-(2-Methyl-4-nitrophenoxy)phenol to form intermediates such as methyl-1,4-benzoquinone and methylhydroquinone . These intermediates are further processed by enzymes such as 1,4-benzoquinone reductase, which enhances the activity of para-nitrophenol 4-monooxygenase in the conversion process . The interaction of 4-(2-Methyl-4-nitrophenoxy)phenol with these enzymes highlights its role in the degradation and catabolism of structurally similar compounds.

Cellular Effects

4-(2-Methyl-4-nitrophenoxy)phenol has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the expression of genes involved in the catabolism of nitrophenolic compounds, leading to changes in cellular metabolism and energy production . Additionally, 4-(2-Methyl-4-nitrophenoxy)phenol can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of 4-(2-Methyl-4-nitrophenoxy)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of para-nitrophenol 4-monooxygenase, facilitating the monooxygenation reaction that converts 4-(2-Methyl-4-nitrophenoxy)phenol to methyl-1,4-benzoquinone . This binding interaction is crucial for the subsequent reduction of methyl-1,4-benzoquinone to methylhydroquinone by 1,4-benzoquinone reductase . Additionally, 4-(2-Methyl-4-nitrophenoxy)phenol can inhibit or activate other enzymes involved in its metabolic pathway, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Methyl-4-nitrophenoxy)phenol have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 4-(2-Methyl-4-nitrophenoxy)phenol can degrade into various intermediates over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have also demonstrated that prolonged exposure to 4-(2-Methyl-4-nitrophenoxy)phenol can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in biochemical analysis.

Dosage Effects in Animal Models

The effects of 4-(2-Methyl-4-nitrophenoxy)phenol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function and metabolism. At higher doses, 4-(2-Methyl-4-nitrophenoxy)phenol can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings underscore the importance of dosage considerations in the study of 4-(2-Methyl-4-nitrophenoxy)phenol.

Metabolic Pathways

4-(2-Methyl-4-nitrophenoxy)phenol is involved in several metabolic pathways, including the degradation of nitrophenolic compounds. The compound interacts with enzymes such as para-nitrophenol 4-monooxygenase and 1,4-benzoquinone reductase, which catalyze its conversion to intermediates like methyl-1,4-benzoquinone and methylhydroquinone . These intermediates are further processed by other enzymes in the metabolic pathway, leading to the production of metabolites that can be utilized or excreted by the cell. The involvement of 4-(2-Methyl-4-nitrophenoxy)phenol in these metabolic pathways highlights its role in the catabolism of structurally similar compounds.

Transport and Distribution

The transport and distribution of 4-(2-Methyl-4-nitrophenoxy)phenol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4-(2-Methyl-4-nitrophenoxy)phenol across cellular membranes and its localization within specific cellular compartments The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment

Subcellular Localization

The subcellular localization of 4-(2-Methyl-4-nitrophenoxy)phenol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of 4-(2-Methyl-4-nitrophenoxy)phenol in the mitochondria may influence cellular respiration and energy production, while its localization in the nucleus could impact gene expression and cell signaling pathways.

Propriétés

IUPAC Name |

4-(2-methyl-4-nitrophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPIGPKWGOPDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600676 | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112556-08-8 | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)